Methyldiethoxysilane (MDES) is an organosilicon compound commonly employed as a precursor in the synthesis of various silicon-containing materials. [] It belongs to the family of alkoxysilanes, characterized by a silicon atom bonded to both organic (methyl group) and inorganic (ethoxy groups) substituents. [] This dual functionality enables MDES to act as a bridging molecule, connecting organic and inorganic components in hybrid materials. [] MDES plays a crucial role in scientific research as a building block for materials with tailored properties, particularly in fields like materials science and surface chemistry. [, ]
Diethoxymethylsilane is classified as an alkoxysilane. It is typically represented by the chemical formula and is characterized by the presence of two ethoxy groups and one methyl group attached to a silicon atom. This compound is often used as a precursor in the synthesis of silicate materials and as a coupling agent in various chemical reactions .
The synthesis of diethoxymethylsilane can be achieved through several methods. One common approach involves the reaction of ethyl orthoformate with chloromethylsilane. The general procedure includes the following steps:
In another method, sodium condensation reactions can be employed, where sodium metal is used to facilitate the formation of silanes from alcohols and haloalkanes . This method allows for the generation of diethoxymethylsilane with high purity.
Diethoxymethylsilane has a unique molecular structure that can be described as follows:
The structural formula can be represented as:
This configuration allows diethoxymethylsilane to participate in various chemical reactions effectively .
Diethoxymethylsilane participates in several chemical reactions, primarily as a silane coupling agent or reducing agent. Notable reactions include:
The mechanism of action for diethoxymethylsilane primarily revolves around its role as a silane coupling agent. In hydrosilylation reactions, it facilitates the transfer of silicon to organic substrates through radical mechanisms or via coordination with transition metals:
Diethoxymethylsilane exhibits several important physical and chemical properties:
These properties make it suitable for use in various chemical processes and applications .
Diethoxymethylsilane finds extensive use across multiple scientific fields:
The tetrahedral silicon center exhibits bond angles and lengths influenced by the electronegativity differences between substituents. The Si–H bond (1.48 Å) is notably shorter than Si–C (1.87 Å) and Si–O (1.63 Å) bonds due to smaller orbital overlap and higher s-character. Key bonding features include:
Table 1: Spectroscopic Characterization of Diethoxymethylsilane
Technique | Key Signals | Interpretation |
---|---|---|
IR Spectroscopy | 2,140 cm−1 (Si–H) | Isolated stretch with minimal anharmonicity |
1H NMR | 3.8 ppm (q, –OCH2) | Ethoxy group coupling |
13C NMR | 58.2 ppm (–OCH2) | Deshielded α-carbon |
29Si NMR | −15.3 ppm | Tetrahedral silicon environment |
Diethoxymethylsilane exhibits metastable equilibrium in anhydrous environments, with decomposition initiating above 150°C. Key thermodynamic parameters include:
Table 2: Thermodynamic and Physical Properties
Property | Value | Method/Reference |
---|---|---|
Boiling Point | 94–95°C | ASTM D1078 |
Density (20°C) | 0.838 g/mL | Pycnometry |
Vapor Pressure (25°C) | 0.053–7,910 Pa | Langmuir gauge |
Refractive Index (nD20) | 1.3760 | Abbe refractometer |
ΔHvap | 32.5 kJ/mol | Calorimetry |
Table 3: Hydrolysis Kinetics Under Controlled Conditions
Relative Humidity (%) | Gelation Time (h) | Primary Hydrolysis Product |
---|---|---|
30 | >72 | Methyldiethoxysilanol |
50 | 24 | Cyclic disiloxanes |
75 | 4 | Branched oligomers |
100 (liquid water) | 0.1 | Silica gel |
The interplay between electronic effects, steric constraints, and bond polarization defines diethoxymethylsilane’s utility in synthesis and materials science. Its controlled reactivity enables applications ranging from catalytic reductions to surface functionalization, governed by precise manipulation of Si–H and Si–O bond energetics [4] [7] [9].
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